molecular formula C9H5Cl2NO B2565022 2,4-Dichloroquinolin-6-ol CAS No. 1368357-79-2

2,4-Dichloroquinolin-6-ol

Cat. No.: B2565022
CAS No.: 1368357-79-2
M. Wt: 214.05
InChI Key: CHIZTGDGXSNQGM-UHFFFAOYSA-N
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Description

2,4-Dichloroquinolin-6-ol is a synthetically versatile chloroquinoline derivative of significant interest in medicinal chemistry and drug discovery research. Quinolones represent one of the largest classes of synthetic antibiotics, and the introduction of chlorine atoms is a common strategy to enhance the biological activity and optimize the physicochemical properties of lead compounds . The specific substitution pattern of this molecule, featuring reactive chlorine atoms at the 2 and 4 positions and a phenolic hydroxyl group at the 6 position, makes it a valuable intermediate for the synthesis of more complex chemical entities. The core research value of this compound lies in its potential as a precursor for developing new therapeutic agents. Studies on structurally similar chlorinated quinolines have demonstrated a broad spectrum of biological activities, including potent antibacterial, antifungal, anticancer, and antimalarial properties . For instance, complexes of metals with chlorinated quinolines have shown enhanced cytotoxicity against human cancer cell lines, such as breast cancer (MDA-MB), colorectal carcinoma (HCT116), and lung carcinoma (A549) . Furthermore, the chloroquinoline pharmacophore is being investigated in the development of non-nucleoside HIV-1 reverse transcriptase inhibitors . The reactivity of the chlorine atoms allows for nucleophilic substitution, enabling the formation of carbon-nitrogen and carbon-sulfur bonds, while the hydroxyl group can be functionalized or involved in metal chelation . This multifunctionality provides researchers with a flexible scaffold for creating targeted libraries of compounds to screen against various biological targets. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloroquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-7-4-9(11)12-8-2-1-5(13)3-6(7)8/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIZTGDGXSNQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Dichloroquinolin 6 Ol and Analogous Halogenated Quinolines

Classical and Contemporary Quinoline (B57606) Synthesis Approaches

The construction of the quinoline ring system can be achieved through a variety of classical named reactions, many of which date back to the late 19th century. iipseries.orgjptcp.com These methods typically involve the condensation and cyclization of anilines with other suitable reagents. jptcp.com

Established Reaction Protocols

Several well-established protocols have been instrumental in the synthesis of a wide array of quinoline derivatives. These reactions, while foundational, often require harsh conditions such as high temperatures and strong acids or bases. mdpi.comresearchgate.net

Gould–Jacobs Reaction: This method involves the reaction of an aniline (B41778) with an ethoxymethylenemalonate derivative. wikipedia.orgdrugfuture.com The initial condensation is followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. mdpi.comwikipedia.org Subsequent hydrolysis and decarboxylation yield the corresponding 4-hydroxyquinoline. mdpi.comwikipedia.org The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org

Friedländer Synthesis: This reaction provides a direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or aldehyde. wikipedia.orgjk-sci.comorganic-chemistry.org The reaction can be catalyzed by acids or bases. wikipedia.orgjk-sci.com It is a versatile method for producing substituted quinolines. wikipedia.orgnih.gov

Pfitzinger Reaction: In this reaction, isatin (B1672199) or its derivatives are reacted with a carbonyl compound in the presence of a strong base to produce quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of isatin to a keto-acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration. wikipedia.org

Skraup Synthesis: This is one of the oldest methods for quinoline synthesis, involving the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction is known to be vigorous. wikipedia.org Dehydration of glycerol to acrolein is the initial step, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation to form the quinoline ring. pharmaguideline.comyoutube.com

Doebner–von Miller Reaction: This reaction is a modification of the Skraup synthesis, where an α,β-unsaturated carbonyl compound reacts with an aniline in the presence of an acid catalyst. wikipedia.orgsynarchive.comslideshare.net This method allows for the synthesis of a variety of substituted quinolines. ukzn.ac.za

Conrad–Limpach Synthesis: This synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-quinolones (at higher temperatures). mdpi.compharmaguideline.comwikipedia.org The reaction proceeds via a Schiff base intermediate. iipseries.org

Table 1: Overview of Classical Quinoline Syntheses
Reaction NameKey ReactantsKey Product Type
Gould–JacobsAniline, Ethoxymethylenemalonate4-Hydroxyquinoline
Friedländer2-Aminoaryl aldehyde/ketone, α-Methylene compoundSubstituted Quinoline
PfitzingerIsatin, Carbonyl compoundQuinoline-4-carboxylic acid
SkraupAniline, Glycerol, Oxidizing agentQuinoline
Doebner–von MillerAniline, α,β-Unsaturated carbonylSubstituted Quinoline
Conrad–LimpachAniline, β-Ketoester4-Hydroxyquinoline or 2-Quinolone

Targeted Synthesis of Dichloroquinoline Derivatives

The synthesis of dichloroquinoline derivatives often involves the chlorination of a pre-formed quinoline core, typically a hydroxyquinoline or quinolone.

Synthesis from Quinolones and Phosphorus Oxychloride

A common and effective method for the synthesis of 2,4-dichloroquinolines involves the treatment of 4-hydroxy-2-quinolones with phosphorus oxychloride (POCl₃). asianpubs.org This reaction converts the hydroxyl and quinolone oxygen atoms into chloro substituents. For instance, the condensation of an aromatic primary amine with malonic acid in the presence of excess phosphorus oxychloride can directly yield 2,4-dichloroquinoline (B42001) derivatives in a one-pot synthesis. asianpubs.orgijcce.ac.ir This approach has been utilized for the preparation of various substituted 2,4-dichloroquinolines. ijcce.ac.ir Similarly, 4,7-dichloroquinoline (B193633) can be synthesized by treating 7-chloro-4-hydroxyquinoline (B73993) with phosphorus oxychloride, resulting in a high yield of the desired product. chemicalbook.comorgsyn.org The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride and dimethylformamide, on 3-arylisoxazol-5(4H)-ones has also been reported to produce 2,4-dichloroquinoline-3-carbaldehydes through a novel rearrangement. thieme-connect.com

Environmentally Conscious Synthetic Routes

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methodologies. ijpsjournal.com This includes the use of greener solvents, milder reaction conditions, and energy-efficient techniques. tandfonline.combohrium.com

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder conditions. rsc.orgrsc.org This technique has been successfully applied to the synthesis of various quinoline derivatives. mdpi.comnih.gov The benefits of sonication are attributed to the phenomenon of acoustic cavitation, which enhances mass transfer and reaction rates. rsc.org For example, ultrasound has been used to assist the N-alkylation of imidazoles and subsequent cycloaddition reactions to form hybrid quinoline-imidazole compounds, significantly reducing reaction times compared to conventional heating. rsc.orgrsc.org Another study demonstrated the synthesis of quinoline derivatives via a three-component reaction of aniline, aldehydes, and ethyl 3,3-diethoxypropionate under ultrasound irradiation in water, using SnCl₂·2H₂O as a precatalyst. nih.gov The synthesis of hybrid quinoline-sulfonamide complexes has also been achieved with dramatically reduced reaction times under ultrasound irradiation. nih.gov

Aqueous Medium Reactions

Performing organic reactions in water as a solvent is a key aspect of green chemistry. ingentaconnect.comeurekaselect.com Water offers several advantages, including being non-toxic, non-flammable, and readily available. ingentaconnect.com Several methods for the synthesis of quinolines in an aqueous medium have been reported. ingentaconnect.combohrium.com For instance, an efficient one-pot, three-component condensation reaction for the synthesis of benzo[h]-indeno[1,2-b]-quinoline derivatives has been developed using L-proline as a catalyst in water. researchgate.net Another approach involves the use of a rhodium(II) acetate/TPPTS catalytic system for the reaction of anilines with allyl alcohols in an aqueous medium to produce quinolines. rsc.org Furthermore, the synthesis of quinoline derivatives has been achieved through the condensation of 2-aminoarylketones and active methylene (B1212753) compounds catalyzed by ferric chloride hexahydrate (FeCl₃·6H₂O) in water, offering high yields and simple workup. tandfonline.com

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Hybrid Quinoline-Imidazole Compounds rsc.org
Reaction TypeMethodReaction TimeYield (%)
N-alkylationConventional Heating48–96 hours~85-90
N-alkylationUltrasound Irradiation1–2 hours~90-95

Transition Metal-Catalyzed Coupling Reactions in Dichloroquinoline Synthesis

The development of efficient synthetic methods for polysubstituted quinolines from dihaloquinolines remains a significant challenge in organic synthesis. nih.gov Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch These reactions have been instrumental in the synthesis of a wide array of organic scaffolds. mdpi.com The reactivity of dihaloquinolines in these coupling reactions is often dictated by the nature of the halogen atoms, with the general reactivity trend being I > Br > Cl >> F. nih.gov This differential reactivity allows for sequential and regioselective substitutions.

Palladium catalysts are widely employed in the synthesis of substituted quinolines. mdpi.com The Sonogashira and Suzuki cross-coupling reactions are particularly prominent.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to 2,4-dichloroquinoline. mdpi.com A key aspect of this reaction is the regioselective alkynylation at the C-2 position. nih.govbeilstein-journals.org This selectivity is attributed to the higher reactivity of the chlorine atom at the C-2 position, which is adjacent to the electronegative nitrogen atom, making it more susceptible to oxidative addition with the palladium(0) catalyst. nih.govbeilstein-journals.orgbeilstein-journals.org The coordination of the quinoline nitrogen to the palladium center also plays a role in directing the regioselectivity. nih.govbeilstein-journals.orgbeilstein-journals.org A recyclable catalyst system combining Pd/C, CuI, and PPh3 in water has been reported for the Sonogashira transformation of 2,4-dichloroquinoline, affording 2-alkynyl-4-chloroquinolines with high regioselectivity. researchgate.net Pearlman's catalyst, Pd(OH)2/C, has also proven to be a highly active catalyst for Sonogashira and Suzuki coupling reactions. acs.org

The Suzuki coupling , which involves the reaction of an organoboron compound with an organohalide, is another powerful tool. Following the regioselective Sonogashira alkynylation of 2,4-dichloroquinoline to yield a 2-alkynyl-4-chloroquinoline, a subsequent Suzuki coupling can be performed at the C-4 position. nih.govbeilstein-journals.orgnih.gov For instance, 2-alkynyl-4-chloroquinolines can undergo Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst like (PPh3)2PdCl2 to produce 2-alkynyl-4-arylquinolines. beilstein-journals.org In some cases, a one-pot operation using a palladium catalyst with tricyclohexylphosphine (B42057) can lead to the formation of 2,3,4-triarylquinolines from 2-aryl-4-chloro-3-iodoquinolines. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions on Dichloroquinolines

Starting MaterialReagent(s)Catalyst SystemProductReference(s)
2,4-dichloroquinolineTerminal alkyne10% Pd/C, PPh3, CuI2-alkynyl-4-chloroquinoline nih.govbeilstein-journals.org
2-alkynyl-4-chloroquinolineArylboronic acid(PPh3)2PdCl2, Cs2CO3, PCy32-alkynyl-4-arylquinoline beilstein-journals.org
2-aryl-4-chloro-3-iodoquinolineArylboronic acidPdCl2(PPh3)2, PCy32,3,4-triarylquinoline nih.gov

Copper-catalyzed reactions, particularly the Ullmann condensation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), offer valuable synthetic routes. The Ullmann reaction, which involves the coupling of two aryl halides in the presence of copper, is a classic method for forming biaryl linkages. chemie-brunschwig.ch While direct application to 2,4-dichloroquinolin-6-ol is not extensively detailed, copper catalysis is crucial in the synthesis of various quinoline derivatives. For instance, a copper(0)-catalyzed C-N coupling approach has been developed for the amination of 4,7-dichloroquinoline analogues in aqueous media. ingentaconnect.com

Furthermore, copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) is a highly efficient method for creating triazole-substituted quinolines. researchgate.net This reaction has been used to synthesize novel mono- and bis-triazolyl substituted quinolines from 2,4-diazidoquinoline. researchgate.net The synthesis of primary aminoquinolines from iodoquinolines can also be achieved using copper(I) iodide with formamide (B127407) serving as an in situ source of ammonia. researchgate.net

Iron catalysis has gained prominence as a more sustainable and economical alternative to precious metal catalysis. nih.govbeilstein-journals.org Iron catalysts have been successfully used in various cross-coupling reactions, including those for the synthesis of substituted quinolines. scilit.com While specific examples for the direct synthesis of this compound are not prevalent, iron-catalyzed reactions have been employed for the synthesis of functionalized oxindoles and dihydroquinolinones through radical pathways. beilstein-journals.org Iron-catalyzed cross-dehydrogenative coupling (CDC) reactions represent a growing area of interest. mdpi.com

Nickel-catalyzed cross-coupling reactions are also effective for the synthesis of quinoline derivatives. udel.edu Nickel catalysts can be used to create 2,4-disubstituted quinolines. jns.edu.af An efficient method for the synthesis of diversely substituted quinolines and quinolin-2-ones involves the use of in situ-generated nickel boride as a promoter for reductive cyclization. researchgate.net This method demonstrates broad substrate scope and functional group tolerance. researchgate.net

Cobalt catalysis is an emerging area in the synthesis of heterocyclic compounds, including quinolines. researchgate.net Phosphine-free Co(II) complexes have been shown to be effective catalysts for the synthesis of quinolines and quinoxalines through dehydrogenative coupling reactions. rsc.org While direct synthesis of this compound using cobalt catalysts is not widely reported, the development of cobalt-catalyzed C-H annulation of aniline derivatives with alkynes suggests potential future applications in quinoline synthesis. researchgate.net

Regioselective Synthesis of 2,4-Dichloroquinoline Derivatives

The regioselective functionalization of the quinoline ring is of paramount importance for creating specific isomers. As highlighted in the context of palladium-catalyzed reactions, the inherent reactivity differences between the C-2 and C-4 positions of 2,4-dichloroquinoline allow for selective modifications.

A well-established strategy involves a two-step process:

Regioselective C-2 alkynylation: The first step is a palladium/copper-mediated Sonogashira coupling of a terminal alkyne with 2,4-dichloroquinoline. This reaction proceeds with high selectivity at the C-2 position, yielding a 2-alkynyl-4-chloroquinoline. nih.govbeilstein-journals.orgnih.gov The greater susceptibility of the C-2 chloro group to oxidative addition with Pd(0) is the primary driver for this regioselectivity. nih.govbeilstein-journals.orgbeilstein-journals.org

C-4 Arylation: The resulting 2-alkynyl-4-chloroquinoline can then undergo a subsequent palladium-catalyzed Suzuki coupling at the C-4 position with an arylboronic acid to afford the desired 2-alkynyl-4-arylquinoline. nih.govbeilstein-journals.orgnih.gov

This stepwise approach provides a reliable method for the controlled synthesis of diversely substituted quinolines. beilstein-journals.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivities in these transformations. nih.govbeilstein-journals.org

Chemical Reactivity and Derivatization Strategies of 2,4 Dichloroquinolin 6 Ol

Nucleophilic Substitution Reactions

The quinoline (B57606) ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly at the positions alpha (C2) and gamma (C4) to the nitrogen atom. quora.com In 2,4-dichloroquinolin-6-ol, the presence of two halogen atoms at these activated positions makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Halogen Displacement by Amines and Other Nucleophiles

The chlorine atoms at the C2 and C4 positions of the quinoline ring can be selectively displaced by various nucleophiles. Studies on analogous systems like 2,4-dichloroquinazolines and 2,4-dichloropyrimidines have established that the C4-chloro substituent is generally more reactive towards nucleophilic attack than the C2-chloro substituent. nih.govnih.gov This regioselectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position. nih.gov

The reaction of this compound with amines, alkoxides, and thiolates typically results in the preferential substitution of the C4-chloride. This selectivity allows for the stepwise introduction of different functional groups. For instance, treatment with one equivalent of an amine (like aniline (B41778) or a primary aliphatic amine) under controlled conditions will yield the corresponding 4-amino-2-chloroquinolin-6-ol derivative. masterorganicchemistry.comlibretexts.org Subsequent reaction with a different nucleophile under more forcing conditions can then displace the remaining C2-chloride.

The reactivity can be influenced by reaction conditions. Acid catalysis can sometimes play a role in activating the quinoline ring towards nucleophilic attack by protonating the ring nitrogen. researchgate.net The use of strong bases with nucleophiles like 1,2,4-triazole (B32235) can also facilitate the displacement. researchgate.net

Table 1: Regioselective Nucleophilic Substitution at C4

Nucleophile Reagent Example Product Class
Primary Amines R-NH₂ 4-Alkyl/Aryl-amino-2-chloroquinolin-6-ols
Secondary Amines R₂NH 4-Dialkylamino-2-chloroquinolin-6-ols
Alcohols/Phenols R-OH (with base, e.g., NaH) 4-Alkoxy/Aryloxy-2-chloroquinolin-6-ols
Thiols R-SH (with base, e.g., NaH) 4-Alkyl/Aryl-thio-2-chloroquinolin-6-ols

Electrophilic Substitution Reactions

While the pyridine (B92270) ring is deactivated towards electrophilic attack, the benzene (B151609) portion of the quinoline nucleus behaves more like a substituted benzene. The reactivity and orientation of electrophilic aromatic substitution on this compound are dominated by the powerful activating and ortho-, para-directing hydroxyl group at the C6 position. mdpi.com The chlorine atoms are deactivating but also direct incoming electrophiles to their ortho and para positions, though their influence is subordinate to the hydroxyl group.

Electrophilic substitution is predicted to occur primarily at the C5 and C7 positions, which are ortho and para, respectively, to the C6-hydroxyl group. mdpi.com Theoretical studies on the formylation of 6-hydroxyquinoline (B46185) confirm that the electron density is highest at these positions, making them the most favorable sites for attack by an electrophile. mdpi.com

Typical electrophilic substitution reactions include:

Nitration: Reaction with nitric acid in a sulfuric acid medium introduces a nitro group, yielding a mixture of 2,4-dichloro-5-nitroquinolin-6-ol and 2,4-dichloro-7-nitroquinolin-6-ol. uop.edu.pk

Halogenation: Treatment with bromine or chlorine in a suitable solvent will result in the corresponding 5-halo and 7-halo derivatives.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group at the C5 and C7 positions. uop.edu.pk

Formylation: Vilsmeier-Haack or Duff reactions can introduce a formyl group at the C5 and/or C7 positions. mdpi.com

Oxidation and Reduction Pathways

The quinoline scaffold can undergo various oxidation and reduction reactions, leading to significant modifications of the ring system. pharmaguideline.com

Ring Modifications via Redox Reactions

Reduction: The quinoline ring system can be selectively reduced. Catalytic hydrogenation (e.g., using H₂ with a Palladium, Platinum, or Nickel catalyst) or reduction with tin and hydrochloric acid typically reduces the pyridine portion of the heterocycle first. uop.edu.pkpharmaguideline.com This yields 2,4-dichloro-1,2,3,4-tetrahydroquinolin-6-ol. Under more vigorous hydrogenation conditions, it is possible to reduce both the pyridine and benzene rings, leading to decahydroquinoline (B1201275) derivatives. uop.edu.pkvedantu.com

Oxidation: The quinoline ring itself is generally resistant to oxidation. pharmaguideline.com Under harsh oxidative conditions, such as with hot alkaline potassium permanganate, the benzene ring is typically cleaved while the pyridine ring remains intact, yielding a pyridine dicarboxylic acid. pharmaguideline.comvedantu.com

Oxidation to Quinolinediones

The presence of the electron-rich phenol (B47542) ring at C6 provides an alternative pathway for oxidation. Phenols can be oxidized to quinones, and in this case, this compound can be oxidized to a quinolinedione. Analogous reactions on 8-hydroxyquinoline (B1678124) have been shown to produce quinoline-5,8-dione, which is a core fragment in several antitumor compounds. rsc.org This transformation can be achieved using various oxidizing agents. A clean catalytic method utilizes tert-butyl hydroperoxide in the presence of silica-supported iron tetrasulfophthalocyanine catalysts. rsc.org By analogy, the oxidation of this compound is expected to yield the corresponding 2,4-dichloroquinoline-5,6-dione or potentially the 2,4-dichloroquinoline-7,8-dione, depending on the oxidant and reaction conditions.

Functional Group Interconversions on the Quinoline Scaffold

Functional group interconversion (FGI) refers to the transformation of one functional group into another, a key strategy in multi-step synthesis. vanderbilt.edu this compound is a substrate ripe for various FGIs.

The primary sites for these transformations are the hydroxyl group and the two chloro substituents.

Reactions of the Hydroxyl Group: The C6-OH group can be readily converted into other functionalities.

Etherification: Reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) yields the corresponding 6-alkoxy derivative.

Esterification: Acylation with an acid chloride or anhydride (B1165640) produces a 6-acyloxy derivative.

Conversion to a Leaving Group: The hydroxyl group can be transformed into a sulfonate ester (e.g., tosylate or triflate) by reacting it with the corresponding sulfonyl chloride. vanderbilt.edu This converts the -OH into an excellent leaving group, enabling subsequent nucleophilic substitution reactions at the C6 position.

Reactions of the Chloro Groups: As detailed in Section 3.1, the chloro groups are readily displaced by a variety of nucleophiles. This represents a powerful FGI strategy, allowing the introduction of amines, ethers, thioethers, and many other functional groups, primarily at the C4 position. researchgate.netsemanticscholar.org

Table 2: Examples of Functional Group Interconversions (FGI)

Starting Group Reagents Resulting Group Position
C6-OH Alkyl halide, Base C6-OR (Ether) C6
C6-OH Acyl chloride, Base C6-OCOR (Ester) C6
C6-OH TsCl, Pyridine C6-OTs (Tosylate) C6
C4-Cl R₂NH C4-NR₂ (Amine) C4
C4-Cl NaOR C4-OR (Ether) C4

Reactivity of Specific Positions on the Quinoline Ring

The reactivity of the this compound molecule is dictated by the electronic properties of its constituent functional groups and the inherent nature of the quinoline ring system. The quinoline nucleus is a fusion of an electron-rich benzene ring and an electron-deficient pyridine ring. The presence of an electronegative nitrogen atom in the heterocyclic ring significantly influences the electron distribution, making the C-2 and C-4 positions susceptible to nucleophilic attack. semanticscholar.orguoanbar.edu.iq Conversely, electrophilic substitution is generally directed towards the carbocyclic (benzene) ring. uoanbar.edu.iq The substituents—two chlorine atoms and a hydroxyl group—further modulate this reactivity. The chloro groups are good leaving groups in nucleophilic substitution reactions, while the hydroxyl group at the C-6 position is a strong activating group that directs electrophilic attack to its ortho and para positions. byjus.com

Nucleophilic Substitution at C-2 and C-4

The C-2 and C-4 positions of the quinoline ring are activated towards nucleophilic substitution due to the inductive electron withdrawal by the nitrogen atom. semanticscholar.org In 2,4-dichloroquinoline (B42001) derivatives, this effect makes the attached chlorine atoms excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.

The regioselectivity of these substitutions, whether the reaction occurs at C-2 or C-4, is often dependent on the specific reaction conditions and the nature of the nucleophile.

Reactivity at C-2: In palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, the C-2 position exhibits higher reactivity. nih.govbeilstein-journals.org This is attributed to the chloro group at the azomethine carbon (C-2) being more susceptible to oxidative addition with Pd(0) compared to the chloro group at C-4. beilstein-journals.org The coordination of the quinoline nitrogen to the palladium catalyst is also believed to play a role in directing the reaction to the C-2 position. nih.govbeilstein-journals.org This strategy has been successfully employed to synthesize 2-alkynyl-4-chloroquinolines, which can then undergo further substitution at the C-4 position. nih.govbeilstein-journals.org

Reactivity at C-4: In contrast, classical nucleophilic aromatic substitution (SNAr) reactions with nucleophiles like amines often show a preference for the C-4 position. mdpi.comnih.gov This pattern is well-documented for the analogous 2,4-dichloroquinazoline (B46505) system, where substitution with various primary and secondary amines consistently yields the 4-amino-2-chloro derivative under a range of conditions. mdpi.comnih.gov This preference can be explained by examining the stability of the Meisenheimer intermediate formed during the reaction. researchgate.net Hydrazination of 2,4-dichloro-8-methylquinoline (B1596889) has also shown that the C-4 position is reactive while the C-2 position is inactive towards this specific nucleophilic displacement. mdpi.com

Below is a table summarizing the reactivity at these positions based on studies of closely related 2,4-dichloroquinoline structures.

Position of AttackReaction TypeReagents/ConditionsProduct Type
C-2 Sonogashira CouplingTerminal alkyne, Pd/C, Cu, Water2-Alkynyl-4-chloroquinoline
C-4 Suzuki CouplingArylboronic acid, (PPh₃)₂PdCl₂, Cs₂CO₃2-Alkynyl-4-arylquinoline
C-4 Nucleophilic SubstitutionPrimary/Secondary Amines, various bases and solvents4-Amino-2-chloroquinoline
C-4 Nucleophilic SubstitutionHydrazine4-Hydrazino-2-chloroquinoline
C-4 AlkoxydehalogenationSolid Sodium Alkoxide, Toluene4-Chloro-2-alkoxyquinoline

Electrophilic Substitution on the Benzene Ring

Electrophilic aromatic substitution on the quinoline ring system typically occurs on the benzene portion, as the pyridine ring is deactivated by the protonated nitrogen atom under the acidic conditions often used for these reactions. uoanbar.edu.iqmasterorganicchemistry.com For this compound, the directing influence of the substituents on the benzene ring is paramount. The hydroxyl group at C-6 is a powerful activating group and an ortho, para-director. byjus.com The positions ortho to the -OH group are C-5 and C-7. The para position is C-8, but it is part of the ring junction. Therefore, electrophilic attack is strongly favored at the C-5 and C-7 positions.

Typical electrophilic substitution reactions are expected to proceed as follows:

Halogenation: Due to the highly activating nature of the hydroxyl group, halogenation (e.g., with bromine water) is expected to proceed readily without a Lewis acid catalyst, likely leading to substitution at both the C-5 and C-7 positions. byjus.com

Nitration: Treatment with nitric acid is expected to introduce a nitro group (NO₂) at the C-5 and C-7 positions. byjus.commasterorganicchemistry.com The reaction conditions (dilute vs. concentrated nitric acid) would influence the extent of nitration.

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group (SO₃H) at the C-5 and C-7 positions. masterorganicchemistry.com

The expected products for these reactions are summarized in the table below.

Reaction TypeReagentsExpected Position(s) of SubstitutionExpected Product(s)
Nitration HNO₃ / H₂SO₄C-5 and/or C-72,4-Dichloro-5-nitroquinolin-6-ol and/or 2,4-Dichloro-7-nitroquinolin-6-ol
Halogenation Br₂ in H₂OC-5 and C-72,4-Dichloro-5,7-dibromoquinolin-6-ol
Sulfonation Fuming H₂SO₄C-5 and/or C-72,4-Dichloro-6-hydroxyquinoline-5-sulfonic acid and/or 2,4-Dichloro-6-hydroxyquinoline-7-sulfonic acid

Spectroscopic Characterization and Elucidation of 2,4 Dichloroquinolin 6 Ol and Its Derivatives

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 2,4-dichloroquinolin-6-ol, key vibrational bands are expected for the O-H, C=N, C=C, and C-Cl groups.

In a study detailing the synthesis of related compounds, the FT-IR spectrum of a derivative, 7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine, showed characteristic peaks at 3250 cm⁻¹ (N-H stretch), 1615 cm⁻¹ (C=N stretch), 1585 cm⁻¹ (N-H bend), and 758 cm⁻¹ (C-Cl stretch). researchgate.net For this compound, the spectrum is expected to be influenced by the hydroxyl (-OH) and chloro (-Cl) substituents on the quinoline (B57606) core.

The O-H stretching vibration of the phenolic group typically appears as a broad band in the region of 3200–3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. specac.com The aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ range. The quinoline ring itself gives rise to a series of C=C and C=N stretching vibrations in the 1400–1650 cm⁻¹ region. researchgate.net The C-O stretching of the phenol (B47542) group is anticipated to produce a strong band around 1200-1260 cm⁻¹. The C-Cl stretching vibrations for aryl chlorides are typically found in the 1000–1100 cm⁻¹ region and can also appear at lower wavenumbers (600-800 cm⁻¹). researchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenolic) 3200 - 3600 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
C=C and C=N Ring Stretch 1400 - 1650 Medium to Strong
C-O Stretch (Phenolic) 1200 - 1260 Strong
C-Cl Stretch 1000 - 1100 Strong

Note: This table is based on typical frequency ranges for the specified functional groups and related quinoline derivatives.

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and transitions that are weak in FT-IR may be strong in Raman, particularly for non-polar, symmetric bonds. For quinoline derivatives, Raman spectroscopy is especially useful for characterizing the skeletal vibrations of the aromatic ring system. researchgate.net

Studies on related molecules like 4,7-dichloroquinoline (B193633) have utilized Raman spectroscopy to identify key vibrational modes. researchgate.net For this compound, intense Raman signals are expected for the C=C stretching modes of the quinoline ring, typically observed between 1500 cm⁻¹ and 1650 cm⁻¹. researchgate.net The interaction of the antimalarial drug chloroquine, a quinoline derivative, with its target hematin (B1673048) has been investigated using Raman difference spectroscopy, highlighting shifts in the porphyrin stretching band at 1625.8 cm⁻¹ upon binding. nih.gov This indicates the sensitivity of Raman spectroscopy to the molecular environment of the quinoline core.

The C-Cl bonds are also expected to produce characteristic Raman signals. While specific data for this compound is not available, analysis of similar structures suggests that the symmetric vibrations of the substituted quinoline ring would be particularly Raman active.

Table 2: Expected Raman Shifts for Key Vibrational Modes of this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Quinoline Ring Breathing Mode ~800 - 850 Strong
C=C Aromatic Ring Stretch 1500 - 1650 Strong
C-Cl Stretch 600 - 800 Medium

Note: This table is predictive, based on data from related quinoline compounds and general principles of Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise connectivity and three-dimensional structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the protons provide a map of the molecule's structure. The aromatic protons on the quinoline ring will appear in the downfield region, typically between 7.0 and 9.0 ppm. The exact positions are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom, and the electron-donating effect of the hydroxyl group.

For the parent compound, 2,4-dichloroquinoline (B42001), the proton at the C3 position appears as a singlet, while the protons on the benzo-ring (H5, H6, H7, H8) show complex splitting patterns. chemicalbook.com In this compound, the protons at positions 3, 5, 7, and 8 would be observed.

H3: This proton is on the pyridine (B92270) ring and adjacent to a chlorine atom. It is expected to appear as a singlet.

H5, H7, H8: These protons are on the benzene (B151609) ring. The hydroxyl group at C6 will significantly influence the chemical shifts of the adjacent protons, H5 and H7. H5 would likely appear as a doublet, coupled to H7. H7 would appear as a doublet of doublets, coupled to both H5 and H8. H8 would appear as a doublet, coupled to H7.

OH: The phenolic proton will appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H3 ~7.5 - 7.8 Singlet (s)
H5 ~7.2 - 7.5 Doublet (d)
H7 ~7.6 - 7.9 Doublet of Doublets (dd)
H8 ~8.0 - 8.3 Doublet (d)

Note: Values are estimates based on substituent effects and data from related quinoline derivatives. Spectra are typically recorded in solvents like DMSO-d₆ or CDCl₃.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts are influenced by the electronegativity of the attached atoms (Cl, N, O) and the aromatic ring currents.

The carbons directly bonded to the chlorine atoms (C2 and C4) and the oxygen atom (C6) will be significantly shifted downfield.

C2, C4: These carbons bearing chlorine atoms are expected to resonate at approximately 140-150 ppm.

C6: The carbon attached to the hydroxyl group will be shifted downfield to around 150-155 ppm.

Quaternary Carbons (C4a, C8a): These carbons at the ring junction will also show distinct signals.

CH Carbons (C3, C5, C7, C8): The chemical shifts of these carbons will be influenced by their position relative to the substituents.

In related derivatives like 4,7-dichloroquinoline, the carbon signals have been assigned, providing a basis for predicting the spectrum of this compound. chemicalbook.com

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Predicted Chemical Shift (ppm)
C2 148 - 152
C3 122 - 125
C4 140 - 145
C4a 145 - 149
C5 115 - 120
C6 150 - 155
C7 118 - 122
C8 128 - 132

Note: These are estimated values based on known substituent effects and data for similar quinoline structures. DEPT experiments can be used to distinguish between CH, CH₂, CH₃, and quaternary carbons. magritek.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. The quinoline ring system contains π electrons that can be excited from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). These transitions, typically π→π* and n→π*, occur in the UV-Vis region of the electromagnetic spectrum. msu.edu

The absorption spectrum of quinoline itself shows several bands corresponding to these transitions. The introduction of substituents like chlorine and hydroxyl groups acts to modify the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max).

Bathochromic Shift (Red Shift): The hydroxyl group (-OH) is an auxochrome that, through its electron-donating resonance effect, typically shifts the absorption to longer wavelengths.

Hypsochromic Shift (Blue Shift): The effect of chlorine atoms is more complex, involving both inductive electron withdrawal and resonance electron donation, but often results in minor shifts.

Table 5: Expected Electronic Transitions for this compound

Transition Type Expected λ_max (nm) Characteristics
π → π* ~230-250 and ~300-340 High intensity (large ε), associated with the aromatic system.

Note: Values are estimates based on the spectra of quinoline and substituted aromatic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophore system.

The parent quinoline molecule exhibits characteristic absorption bands in the UV region. The introduction of substituents significantly modifies the UV-Vis spectrum. For this compound, the quinoline core acts as the primary chromophore. The presence of a hydroxyl (-OH) group at the 6-position and two chloro (-Cl) groups at the 2- and 4-positions are expected to cause shifts in the absorption maxima.

The hydroxyl group is an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. Typically, the lone pair of electrons on the oxygen atom of the hydroxyl group can interact with the π-electron system of the quinoline ring, leading to a bathochromic shift (a shift to longer wavelengths) and an increase in molar absorptivity (hyperchromic effect). This is due to the stabilization of the excited state through resonance.

The chloro substituents are also considered auxochromes. While they are electron-withdrawing by induction, they possess lone pairs of electrons that can participate in resonance, similar to the hydroxyl group. The net effect on the spectrum depends on the interplay between these inductive and resonance effects. In many aromatic systems, halogen substituents lead to a modest bathochromic shift.

Based on data for related compounds, such as 6-hydroxyquinoline (B46185) and various dichloro-substituted quinolines, the anticipated UV-Vis absorption data for this compound in a common solvent like ethanol (B145695) or methanol (B129727) is presented below. researchgate.netmdpi.com These values are predictive and serve as a guide for experimental verification.

Table 1: Predicted UV-Vis Spectral Data for this compound

Predicted λmax (nm)Electronic TransitionAssociated Chromophore
~230-250π → πBenzenoid band
~280-300π → πBenzenoid band
~320-350π → π*Quinolinoid band

This table is populated with predicted data based on the spectral properties of related quinoline derivatives. researchgate.netmdpi.com

Fluorescence Spectroscopy and Lifetime Measurements

Fluorescence spectroscopy provides information about the electronic structure of a molecule and its excited state dynamics. After a molecule absorbs light and reaches an excited state, it can relax by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift).

Quinoline and its derivatives are often fluorescent. The fluorescence properties of 6-hydroxyquinoline, a closely related compound, have been studied, and it is known to exhibit fluorescence. researchgate.net The emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment.

For this compound, the presence of the two chlorine atoms is expected to have a significant impact on its fluorescence properties. Chlorine is a "heavy atom," and its presence can enhance spin-orbit coupling. This increased intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1) can lead to a decrease in fluorescence intensity and a lower fluorescence quantum yield (ΦF), a phenomenon known as the "heavy-atom effect." Consequently, this compound is predicted to be less fluorescent than its non-halogenated counterpart, 6-hydroxyquinoline.

The fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state, is also affected. An increased rate of intersystem crossing provides a non-radiative decay pathway, which would lead to a shorter fluorescence lifetime.

Table 2: Predicted Fluorescence Properties of this compound

PropertyPredicted Value/ObservationRationale/Comparison
Excitation Wavelength (λex)~320-350 nmCorresponds to the longest wavelength absorption band.
Emission Wavelength (λem)~370-420 nmStokes shift from the excitation wavelength.
Fluorescence Quantum Yield (ΦF)LowHeavy-atom effect from chlorine atoms increases non-radiative decay. acs.org
Fluorescence Lifetime (τF)ShortIncreased intersystem crossing provides a faster decay pathway. researchgate.net

This table contains predicted data based on established photophysical principles and data from analogous compounds. researchgate.netacs.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For this compound, the molecular formula is C₉H₅Cl₂NO. The presence of two chlorine atoms is a key feature, as chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This isotopic distribution will result in a characteristic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragment ions. The molecular ion region will show three peaks: an M⁺ peak (containing two ³⁵Cl atoms), an [M+2]⁺ peak (one ³⁵Cl and one ³⁷Cl), and an [M+4]⁺ peak (two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways for chlorinated aromatic compounds and quinolines.

Predicted Fragmentation Pathways:

Loss of a Chlorine Atom: A primary fragmentation would be the loss of a Cl radical to form an [M-Cl]⁺ ion.

Loss of Carbon Monoxide: The hydroxyl group can rearrange, leading to the expulsion of a neutral carbon monoxide (CO) molecule from the heterocyclic ring, resulting in an [M-CO]⁺ ion.

Loss of Hydrogen Cyanide: A characteristic fragmentation for quinolines is the elimination of HCN from the heterocyclic ring.

Sequential Losses: Combinations of these losses, such as the sequential loss of Cl and then CO, are also expected.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Value (for ³⁵Cl)Ion FormulaIdentity
213[C₉H₅³⁵Cl₂NO]⁺Molecular Ion (M⁺)
215[C₉H₅³⁵Cl³⁷ClNO]⁺M+2 Isotope Peak
217[C₉H₅³⁷Cl₂NO]⁺M+4 Isotope Peak
178[C₉H₅³⁵ClNO]⁺[M-Cl]⁺
185[C₈H₅³⁵Cl₂N]⁺[M-CO]⁺
150[C₈H₅³⁵ClN]⁺[M-Cl-CO]⁺

This table presents predicted m/z values and fragmentation patterns based on the structure of this compound and known fragmentation rules. nist.govresearchgate.net

Computational Chemistry Applications in the Study of 2,4 Dichloroquinolin 6 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dergipark.org.trbohrium.com It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of 2,4-Dichloroquinolin-6-ol. bohrium.com DFT calculations could elucidate various molecular properties of this compound, from its three-dimensional shape to its reactivity.

Molecular Geometry Optimization

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. Molecular geometry optimization is a process that calculates the energy of a molecule at various atomic arrangements and systematically finds the geometry with the lowest energy. researchgate.net For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between all the atoms in the molecule. The optimization process would confirm the planarity of the quinoline (B57606) ring system and the orientation of the hydroxyl and chloro substituents. This optimized structure is the foundation for all further computational analyses. researchgate.net

A hypothetical data table for the optimized geometrical parameters of this compound, derived from a DFT calculation, would resemble the following:

ParameterAtom(s)Calculated Value (Å or °)
Bond LengthC2-Cl-
Bond LengthC4-Cl-
Bond LengthC6-O-
Bond AngleC3-C4-Cl-
Bond AngleC5-C6-O-
Dihedral AngleC4-C5-C6-C7-

Table 1. Hypothetical optimized geometrical parameters for this compound.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as the stretching of bonds or the bending of angles. The results of this analysis are used to predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated spectra with experimentally obtained spectra, the accuracy of the computational model can be validated, and the vibrational bands in the experimental spectra can be assigned to specific molecular motions.

A table summarizing the results of a vibrational frequency analysis would typically include:

ModeFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
1---C-H stretch
2---O-H stretch
3---C-Cl stretch
4---Ring deformation

Table 2. Hypothetical vibrational frequencies and assignments for this compound.

Electronic Structure Analysis (HOMO-LUMO, Band Gap)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. DFT is used to calculate the energies and shapes of the molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack.

ParameterEnergy (eV)
EHOMO-
ELUMO-
HOMO-LUMO Gap (ΔE)-

Table 3. Hypothetical frontier molecular orbital energies for this compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. It is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. The MEP is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, indicating these are likely sites for protonation or interaction with electrophiles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with the intuitive Lewis structure concept. This analysis can quantify the delocalization of electron density, which is a measure of the stability arising from hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would provide insights into the hybridization of the atoms, the nature of the chemical bonds (e.g., sigma and pi bonds), and the extent of electron delocalization within the aromatic system. It can also be used to calculate the natural atomic charges on each atom.

A hypothetical NBO analysis table might include:

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nπ(C2-C3)-
LP(2) Oσ(C5-C6)-
π(C7-C8)π*(C9-C10)-

Table 4. Hypothetical NBO analysis showing key donor-acceptor interactions in this compound.

Global Chemical Reactivity Descriptors

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts the maximum possible amount of electronic charge from the environment.

These descriptors for this compound would provide a quantitative basis for comparing its reactivity to that of other related compounds.

DescriptorFormulaCalculated Value
Electronegativity (χ)-(EHOMO + ELUMO)/2-
Chemical Hardness (η)(ELUMO - EHOMO)/2-
Chemical Softness (S)1/η-
Electrophilicity Index (ω)χ²/2η-

Table 5. Global chemical reactivity descriptors for this compound.

Spectroscopic Property Simulations (IR, Raman, UV-Vis, NMR)

Computational simulations are instrumental in predicting and interpreting the spectroscopic signatures of molecules like this compound. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are frequently used to simulate various types of spectra. dergipark.org.tr

Infrared (IR) and Raman Spectroscopy: Theoretical calculations of IR and Raman spectra are performed to predict vibrational frequencies. dergipark.org.tr These calculated frequencies are often scaled to better match experimental results. nih.gov The analysis of these spectra, supported by DFT calculations, allows for the unambiguous assignment of the main vibrational bands. researchgate.net For quinoline derivatives, DFT has been successfully applied to understand the relationship between molecular structure and Raman spectra. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra. mdpi.comdergipark.org.tr These calculations can predict the maximum absorption wavelengths (λmax) and provide insights into the electronic transitions occurring within the molecule. mdpi.comdergipark.org.trnih.gov The accuracy of these predictions is often validated by comparing them with experimental data, with differences typically falling within a small percentage range. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-independent atomic orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). nih.govcore.ac.uk These theoretical chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS). core.ac.uk The combination of experimental and computational NMR studies offers a powerful approach for the structural elucidation of complex molecules. core.ac.uk

Non-Linear Optical (NLO) Property Prediction

The potential of a molecule to exhibit nonlinear optical (NLO) properties can be assessed through computational methods. These properties are of interest for applications in optoelectronics and materials science. frontiersin.org The key parameters that determine a molecule's NLO response are its polarizability (α) and first hyperpolarizability (β). nih.govrsc.org

Theoretical calculations, often employing DFT, can compute these values. nih.govrsc.org The sum-over-states (SOS) approach can also be used to analyze NLO properties in both static and dynamic conditions. rsc.org The design of molecules with enhanced NLO responses is an active area of research, with strategies including the "push-pull" mechanism and the introduction of diffuse excess electrons. frontiersin.org

Hartree-Fock (HF) Simulations

The Hartree-Fock (HF) method is a foundational ab initio computational approach used to approximate the wavefunction and energy of a quantum many-body system. wikipedia.org It is a type of self-consistent field (SCF) method that treats each electron as moving in the average field created by all other electrons. wikipedia.orglibretexts.org

In the context of studying molecules like this compound, HF simulations can be used to:

Optimize molecular geometry. scirp.org

Calculate electronic properties and wavefunctions. researchgate.net

Serve as a starting point for more advanced computational methods. libretexts.org

While HF provides a reasonable first approximation, it does not fully account for electron correlation. Therefore, it is often used in conjunction with other methods, like DFT, for more accurate predictions of molecular properties. dergipark.org.tr

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules. gaussian.com It is particularly valuable for simulating electronic absorption spectra (UV-Vis) and investigating electronic transitions. mdpi.comdergipark.org.trnih.gov

Key applications of TD-DFT in the study of molecules like this compound include:

Prediction of UV-Vis Spectra: TD-DFT can accurately predict the maximum absorption wavelengths (λmax) and oscillator strengths of electronic transitions. mdpi.comdergipark.org.tr The method has shown good agreement with experimental data for a variety of organic compounds. mdpi.com

Analysis of Electronic Transitions: By examining the molecular orbitals involved in the calculated transitions, TD-DFT provides insights into the nature of the electronic excitations, such as π→π* transitions. dergipark.org.tr

Investigation of Solvent Effects: TD-DFT calculations can incorporate solvent effects using models like the Polarizable Continuum Model (PCM), allowing for a more realistic simulation of spectra in solution. mdpi.com

Semi-Empirical Methods (e.g., Sparkle/PM3)

Semi-empirical methods offer a computationally less expensive alternative to ab initio methods for studying large molecular systems. These methods use parameters derived from experimental data to simplify the calculations.

PM3 (Parametric Method 3): PM3 is a semi-empirical method based on the Neglect of Differential Diatomic Overlap (NDDO) approximation. wikipedia.orgchemeurope.com It uses a specific set of parameters optimized from experimental data. wikipedia.orgchemeurope.com

Sparkle/PM3: The Sparkle/PM3 model is an extension of the PM3 method specifically developed for the calculation of lanthanide complexes. wikipedia.orgnih.gov It retains the mathematical framework of PM3 but includes additional parameters to accurately model the interaction between the lanthanide ion and its coordinating atoms. nih.gov The Sparkle model has been successfully applied to predict the geometries of lanthanide complexes with good accuracy. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the dynamic conformational changes and stability of molecules and their complexes. nih.govscielo.org.mx

In the context of quinoline derivatives, MD simulations can be employed to:

Assess the stability of a ligand-receptor complex over time. nih.gov

Investigate the dynamic conformational changes of a molecule. scielo.org.mx

Probe the interactions between a molecule and its environment, such as a solvent or a biological target.

The initial structures for MD simulations are often obtained from molecular docking studies or experimental methods like X-ray crystallography. nih.govscielo.org.mx

Quantum Chemical Property Prediction

Quantum chemical property prediction involves the use of computational methods to calculate various molecular properties that are crucial for understanding the behavior and potential applications of a compound. nih.govarxiv.orgarxiv.org These properties can be broadly categorized into electronic, structural, and thermodynamic properties.

For chlorinated quinoline derivatives, quantum chemical calculations using methods like DFT can determine a range of important descriptors: mdpi.com

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity and electronic properties. mdpi.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is related to the molecule's chemical stability and its ability to absorb light. nih.gov

Electronegativity (χ) and Chemical Hardness: These parameters provide insights into the molecule's ability to accept or donate electrons. mdpi.com

Electrophilicity Index (ω): This descriptor quantifies the molecule's ability to act as an electrophile. mdpi.com

Molecular Electrostatic Potential (MEP) Map: The MEP map visualizes the charge distribution on the molecular surface, identifying regions that are prone to electrophilic or nucleophilic attack. mdpi.com

These quantum chemical descriptors are valuable for structure-activity relationship (SAR) studies and for predicting the reactivity and biological activity of molecules. mdpi.com

Conformational Studies

The conformational landscape of a molecule is crucial in determining its physical, chemical, and biological properties. For this compound, conformational analysis focuses on the arrangement of its atoms and the rotational barriers around single bonds. The quinoline core itself is a rigid bicyclic system. mdpi.com However, the hydroxyl group at the 6-position introduces a degree of conformational flexibility due to rotation around the C-O bond.

Computational studies of related quinoline derivatives often employ methods like Density Functional Theory (DFT) to explore the potential energy surface and identify stable conformers. mdpi.commdpi.com For this compound, a key aspect of its conformational analysis would be the orientation of the hydroxyl proton. Two primary planar conformers can be envisioned: one where the O-H bond is oriented syn to the C5-C6 bond and another where it is anti.

The relative energies of these conformers can be calculated to determine their populations at a given temperature. The choice of the DFT functional and basis set is critical for obtaining accurate results. nih.govnih.gov For similar aromatic compounds, hybrid functionals like B3LYP with a split-valence basis set such as 6-31G(d,p) are commonly used for geometry optimization and energy calculations. nih.govresearchgate.net

A structural analysis of halogenated dihydroquinolines has shown that the position and type of halogen atom can significantly influence the molecular conformation. nih.gov In this compound, the chlorine atoms at positions 2 and 4 are expected to have a pronounced effect on the electron distribution and geometry of the quinoline ring system.

Below is a hypothetical data table illustrating the kind of results that a conformational study on this compound might produce, based on findings for similar molecules.

ConformerDihedral Angle (C5-C6-O-H)Relative Energy (kcal/mol)Population (%) at 298.15 K
syn0.0075
anti180°0.6825

Note: This table is illustrative and based on general principles of conformational analysis.

Solvent Effects in Computational Models

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. unesp.br Computational models are used to simulate these solvent effects, providing a more realistic description of molecular behavior in solution. For this compound, the polarity of the solvent is expected to play a crucial role due to the presence of the polar hydroxyl group and the chloro substituents.

Two main approaches are used to model solvent effects: implicit and explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. tandfonline.com This approach is computationally efficient and is often used to calculate properties like solvation free energies and to study how the solvent affects the conformational equilibrium and electronic spectra. nih.gov For instance, a study on quinoline derivatives showed that the solvent can alter the wavelength of maximum UV-Vis absorption. unesp.br

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is more computationally intensive but can provide detailed information about specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and polar solvent molecules like water or ethanol (B145695). Molecular dynamics (MD) simulations with explicit solvent are the gold standard for studying the conformational ensembles of molecules in solution.

The choice of solvent can alter the relative stability of different conformers. For example, a polar solvent would likely stabilize the more polar conformer of this compound to a greater extent. The table below illustrates how the relative energies of the syn and anti conformers might change in different solvents.

SolventDielectric ConstantRelative Energy of anti Conformer (kcal/mol)
Gas Phase10.68
Toluene2.380.60
Acetonitrile37.50.45
Water78.40.38

Note: This table is illustrative and based on general trends observed for similar molecules.

Computational studies on related quinoline derivatives have highlighted the importance of considering solvent effects to accurately predict their properties and reactivity. acs.orgrsc.org Therefore, any comprehensive computational investigation of this compound would necessitate the inclusion of solvent models to provide a more complete understanding of its behavior in different chemical environments.

Role of the 2,4 Dichloroquinoline Scaffold in Advanced Chemical Synthesis

Intermediate in the Synthesis of Complex Heterocyclic Systems

The 2,4-dichloroquinoline (B42001) scaffold serves as a crucial intermediate in the synthesis of more complex and often biologically active heterocyclic systems. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective reactions, enabling the construction of intricate molecular architectures.

For instance, 2-(2,4-dichloroquinolin-6-yl)-4H-1-benzopyran-4-one has been utilized as a starting material to synthesize a variety of fused heterocyclic compounds. researchgate.net By reacting this intermediate with reagents such as benzoic acid hydrazide, anthranilic acid, o-phenylene diamine, and sodium azide, novel triazolo, quinolino, benzimidazolo, and tetrazolo-fused quinoline (B57606) derivatives have been prepared. researchgate.net These reactions highlight the scaffold's ability to participate in cyclization reactions, leading to the formation of polycyclic systems with potential pharmacological relevance. The synthesis of these complex structures has been shown to be significantly accelerated with improved yields under microwave irradiation compared to conventional heating methods. researchgate.net

Furthermore, the 2,4-dichloroquinoline scaffold is instrumental in the synthesis of various naphthyridine structures. For example, 2,4-dichlorobenzo[h]quinoline has been used in condensation reactions with naphth-1-ylamine, catalyzed by copper(I) iodide, to produce mono- and di-substituted (naphthalen-1-yl)benzo[h]quinoline amines. These intermediates can then undergo polyphosphoric acid-catalyzed cyclization with aromatic or heteroaromatic carboxylic acids to yield angular and linear dinaphthonaphthyridines. nih.gov

The reactivity of the chlorine atoms is key to these transformations. The chlorine at the C4 position is generally more susceptible to nucleophilic substitution than the one at the C2 position. This differential reactivity allows for a stepwise functionalization, providing a strategic advantage in the synthesis of complex molecules.

Scaffold for Diversification and Functionalization

The 2,4-dichloroquinoline core is an excellent scaffold for chemical diversification and late-stage functionalization, allowing for the generation of large libraries of compounds for various applications, including drug discovery and materials science. nih.govpreprints.org The two chlorine atoms provide orthogonal handles for introducing a wide range of substituents through various chemical transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have been extensively employed for the functionalization of the 2,4-dichloroquinoline scaffold. nih.govdntb.gov.ua These reactions enable the introduction of aryl, heteroaryl, and alkynyl groups at the C2 and C4 positions. For example, regioselective Sonogashira coupling at the C2 position of 2,4-dichloroquinoline can be followed by a Suzuki coupling at the C4 position to yield 2-alkynyl-4-arylquinolines. nih.gov This stepwise approach allows for precise control over the final structure of the molecule.

The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity of these cross-coupling reactions. nih.gov While the C2 position is generally more reactive towards certain coupling reactions, conditions can be optimized to favor functionalization at the C4 position. This tunability is crucial for creating structural diversity.

Beyond cross-coupling reactions, the chlorine atoms can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, further expanding the accessible chemical space. nih.gov This versatility makes the 2,4-dichloroquinoline scaffold a powerful tool for generating libraries of compounds for screening and optimization in various research areas.

Development of New Synthetic Methodologies Utilizing the Scaffold

The unique reactivity of the 2,4-dichloroquinoline scaffold has spurred the development of new and efficient synthetic methodologies. researchgate.net Researchers have explored various catalytic systems and reaction conditions to achieve highly regioselective and efficient transformations of this versatile building block.

One notable advancement is the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), for cross-coupling reactions in environmentally friendly solvents like water. dntb.gov.ua This approach offers advantages over homogeneous catalyst systems, including easier catalyst recovery and reuse, contributing to more sustainable chemical processes.

Furthermore, novel one-pot cascade reactions have been developed for the synthesis of 2,4-dichloroquinazolines, a related class of compounds, directly from simpler starting materials. researchgate.net These methods often involve the use of reagents like bis(trichloromethyl)carbonate and triarylphosphine oxide and offer high efficiency and good to excellent yields.

The exploration of mixed lithium-magnesium and lithium-zinc reagents has also opened up new avenues for the regioselective functionalization of chloro-substituted quinolines. worktribe.com These reagents allow for metalation at specific positions of the quinoline ring, which can then be reacted with various electrophiles to introduce a wide range of functional groups. This approach has been successfully applied to the synthesis of functionalized quinolines under both batch and continuous flow conditions. worktribe.com

The development of these new synthetic methods not only facilitates the synthesis of known compounds but also enables the creation of novel molecular architectures that were previously difficult to access.

Structure-Activity Relationship (SAR) Studies via Scaffold Modification

The 2,4-dichloroquinoline scaffold is a valuable platform for conducting structure-activity relationship (SAR) studies, which are crucial for the rational design of new drugs and functional materials. mdpi.comnih.gov By systematically modifying the substituents at the C2 and C4 positions, as well as other positions on the quinoline ring, researchers can probe the effects of these modifications on the biological activity or physical properties of the resulting compounds.

In the context of antimalarial drug discovery, for example, the 4-aminoquinoline (B48711) scaffold, often derived from 2,4-dichloroquinoline, is a well-established pharmacophore. nih.govfrontiersin.org SAR studies on 4-aminoquinoline derivatives have revealed the importance of the substituent at the 7-position of the quinoline ring for antimalarial activity. researchgate.net Electron-withdrawing groups at this position have been shown to influence the pKa of the quinoline ring nitrogen and the side-chain amino group, which in turn affects the drug's accumulation in the parasite's food vacuole. researchgate.net

Similarly, in the development of antibacterial agents, SAR studies on hybrids of 4-aminoquinoline and other heterocyclic moieties, such as isatin (B1672199), have been conducted. mdpi.com These studies have shown that the nature and position of substituents on the aromatic rings can significantly impact the antibacterial potency of the compounds.

The ability to easily diversify the 2,4-dichloroquinoline scaffold makes it an ideal tool for generating focused libraries of compounds for SAR studies. The data obtained from these studies provide valuable insights into the key structural features required for a desired activity, guiding the design of more potent and selective molecules.

Analytical Methodologies for 2,4 Dichloroquinolin 6 Ol Research

Chromatographic Techniques

Chromatography is a fundamental technique for the separation, identification, and purification of the components of a mixture. researchgate.net For quinoline (B57606) derivatives like 2,4-dichloroquinolin-6-ol, several chromatographic methods are routinely used. mdpi.commdpi.com

Thin Layer Chromatography (TLC) serves as a quick and cost-effective method for monitoring reaction progress, assessing compound purity, and identifying components in a mixture. ijnrd.org In the analysis of quinoline derivatives, TLC is often used as a preliminary analytical tool. ijpsr.comsemanticscholar.org The separation on a TLC plate is based on the differential partitioning of the analytes between a stationary phase, typically silica (B1680970) gel or alumina, and a mobile phase. ijnrd.org For instance, the purity of newly synthesized quinoline derivatives has been checked using silica gel G plates, with iodine vapor used for spot visualization. ijpsr.com

The choice of the mobile phase is critical for achieving good separation. A study on pyrimido[5,4-c]quinoline derivatives utilized a mixture of DMF-TRIS buffer as the mobile phase on reversed-phase (RP-18F254) plates to determine lipophilicity. researchgate.net Another example involves the use of a chloroform-ethanol (4:1, v/v) mobile phase on silica gel plates for the analysis of certain heterocyclic compounds. mdpi.com The retention factor (Rƒ), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter in TLC analysis. ijnrd.org

Interactive Table: TLC Systems for Quinoline Derivative Analysis

Stationary PhaseMobile PhaseApplicationReference
Silica Gel GNot SpecifiedPurity Check ijpsr.com
RP-18F254DMF-TRIS bufferLipophilicity Determination researchgate.net
Silica GelChloroform-Ethanol (4:1, v/v)Separation of Heterocycles mdpi.com
Silica GelHexane-Acetone (3:1)Purification of Reaction Products nih.gov

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative chromatographic technique that offers higher resolution and sensitivity compared to TLC. researchgate.net It is widely used for the separation, identification, and quantification of non-volatile compounds like many quinoline derivatives. deswater.com The technique utilizes a liquid mobile phase that is pumped through a column packed with a solid stationary phase. researchgate.net

Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of quinoline derivatives, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. sielc.com For example, a method for the quantitative estimation of halquinol, which contains chloroquinoline derivatives, was developed using RP-HPLC. researchgate.net The separation of 4-amino-2,6-dichlorophenol (B1218435) has been achieved using a mobile phase of acetonitrile, water, and phosphoric acid on a Newcrom R1 column. sielc.com

The selection of the mobile phase composition and the detector are crucial for successful HPLC analysis. A study on 2,4-dichlorophenoxyacetic acid used a mobile phase of methanol (B129727)–water-acetic acid (80:19.5:0.5, v/v) and UV detection at 280 nm. deswater.com The flow rate and column temperature are other important parameters that need to be optimized. deswater.com

Interactive Table: HPLC Conditions for Analysis of Related Compounds

CompoundColumnMobile PhaseDetectionReference
Halquinol componentsNot SpecifiedNot SpecifiedNot Specified researchgate.net
4-Amino-2,6-dichlorophenolNewcrom R1Acetonitrile, Water, Phosphoric AcidMS-compatible sielc.com
2,4-Dichlorophenoxyacetic acidC18Methanol–Water-Acetic Acid (80:19.5:0.5, v/v)UV at 280 nm deswater.com
Quinoline derivativesACQUITY UPLC® HSS T3Ammonium hydroxide (B78521) in water and acetonitrileNot Specified mdpi.com

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. libretexts.org In GC, the mobile phase is an inert gas, such as helium or nitrogen, and the stationary phase is a high-boiling-point liquid coated on a solid support within a column. libretexts.org For the analysis of certain halo-substituted quinolines, GC can be a suitable method, especially when coupled with a mass spectrometer. acs.orgmadison-proceedings.com

The successful separation of compounds by GC depends on factors like the column type, carrier gas flow rate, and the temperature program of the oven. libretexts.org A study on the determination of quinoline in textiles employed a DB-5MS capillary column with helium as the carrier gas. madison-proceedings.com The inlet temperature is also a critical parameter that needs to be optimized to ensure complete vaporization of the sample without decomposition. madison-proceedings.com For instance, an inlet temperature of 250°C was found to be optimal for quinoline detection in one study. madison-proceedings.com

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. rsc.orgnih.gov It offers advantages such as rapid analysis, minimal sample consumption, and high separation efficiency. rsc.org CE has been successfully applied to the separation of various quinoline derivatives. rsc.orgnih.gov

Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MEKC), can be employed. rsc.org CZE separates analytes based on their charge-to-size ratio, while MEKC allows for the separation of both charged and neutral molecules by adding a surfactant to the buffer. rsc.org The composition of the running buffer, including its pH and any additives, significantly influences the separation. nih.gov For example, the separation of methylquinolines was optimized using an acetate-Tris buffer at pH 5.5 containing 10% polyethylene (B3416737) glycol 2000. nih.gov

Mass Spectrometry Coupled Techniques (e.g., LC-MS/MS, GC-MS)

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both qualitative and quantitative analysis. mdpi.com MS can provide molecular weight and structural information, which greatly enhances the confidence in compound identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. nih.gov It combines the separation power of GC with the detection capabilities of MS. madison-proceedings.com In the analysis of quinoline in textiles, GC-MS was used for both qualitative and quantitative determination, with characteristic ion peaks at m/z 129, 102, 123, and 51 being used for identification. madison-proceedings.com

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become an indispensable tool in pharmaceutical and environmental analysis. nih.govresearchgate.net This technique is suitable for a wide range of compounds, including those that are not volatile enough for GC. deswater.com LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting trace levels of compounds in complex matrices. nih.gov For instance, a highly sensitive LC-MS/MS method was developed for the quantification of 7-bromo-5-chloroquinolin-8-ol (B1266416) (a related compound) in rat plasma and urine. nih.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances the selectivity and sensitivity of the analysis. nih.gov

Interactive Table: Mass Spectrometry Parameters for Related Quinolines

CompoundIonization ModePrecursor Ion (m/z)Product Ions (m/z)TechniqueReference
QuinolineNot SpecifiedNot Specified129, 102, 123, 51GC-MS madison-proceedings.com
7-bromo-5-chloroquinolin-8-olESI Positive257.9Not fully specifiedLC-MS/MS nih.gov
Clioquinol (Internal Standard)ESI Positive305.7Not fully specifiedLC-MS/MS nih.gov
4,7-dichloroquinoline (B193633)ESINot SpecifiedNot SpecifiedESI-MS/MS researchgate.net

Spectrophotometric Methods for Quantification

Spectrophotometric methods are based on the absorption of electromagnetic radiation by an analyte in solution. nih.gov These methods are often simple, rapid, and cost-effective for the quantification of compounds that possess a chromophore. researchgate.net For quinoline derivatives, which typically absorb in the UV-visible region, spectrophotometry can be a viable analytical approach. nih.govresearchgate.net

The development of a spectrophotometric method involves determining the wavelength of maximum absorbance (λmax) of the analyte. tandfonline.com For instance, a method for determining halogenated 8-hydroxyquinoline (B1678124) derivatives involved a reaction to produce a red dye with an absorption peak at 500 nm. nih.gov Derivative spectrophotometry can be used to resolve overlapping spectra of multiple components in a mixture. tandfonline.com For example, second-derivative spectrophotometry was used for the simultaneous determination of Quinoline Yellow and Sunset Yellow. tandfonline.com

The quantification is based on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. migrationletters.com A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. migrationletters.com

Green Chemistry Principles in the Synthesis of 2,4 Dichloroquinolin 6 Ol

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in converting reactants into the desired product. wikipedia.orglibretexts.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating no waste. ibchem.com In practice, many traditional organic syntheses fall short of this ideal, producing significant byproducts. wikipedia.orgdocbrown.info

The synthesis of quinoline (B57606) derivatives often involves multi-step processes that can generate substantial waste. For instance, a common route to 2,4-dichloroquinolines involves the reaction of an aniline (B41778) with malonic acid in the presence of excess phosphorus oxychloride. nih.gov While effective, this method has a low atom economy due to the large amount of phosphorus-containing byproducts that are not incorporated into the final quinoline structure.

To improve atom economy and minimize waste in the synthesis of 2,4-dichloroquinolin-6-ol, alternative synthetic strategies are being explored. One approach is the use of catalytic reactions that can proceed with high selectivity and minimize the formation of side products. For example, palladium-catalyzed cross-coupling reactions have been employed for the synthesis of quinolin-2(1H)-ones, which can be precursors to chloroquinolines. nih.govnih.gov These reactions often proceed with high efficiency and can be designed to have a better atom economy than traditional methods. nih.govnih.gov

Another strategy for waste minimization is the development of one-pot, multi-component reactions. nih.gov These reactions combine several synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent and reagent waste. nih.gov For example, a multi-component strategy has been utilized for the synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolines, demonstrating the potential of this approach for complex quinoline derivatives. nih.gov

The table below illustrates a hypothetical comparison of atom economy for a traditional versus a greener synthetic route to a quinoline derivative, highlighting the potential for improvement.

Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Traditional Aniline, Malonic Acid, POCl₃DichloroquinolineH₃PO₄, HCl, etc.Low
Greener (Catalytic) Substituted Aniline, Alkyne, CatalystDichloroquinolineMinimalHigh

Use of Environmentally Benign Solvents (e.g., Water)

Traditional organic synthesis often relies on volatile and hazardous organic solvents, which contribute to environmental pollution and pose risks to human health. chemicalbook.com A key principle of green chemistry is the replacement of these solvents with more environmentally benign alternatives, with water being a particularly attractive option due to its non-toxicity, non-flammability, and abundance. nih.govchemicalbook.com

The use of water as a solvent in the synthesis of quinoline derivatives has been explored in several studies. For example, SnCl₂·2H₂O has been used as a precatalyst for the one-pot synthesis of 2-substituted quinolines under ultrasound irradiation in water. researchgate.net This method offers the advantages of using a green solvent and an energy-efficient activation technique. researchgate.net Similarly, catalyst-free methods for the synthesis of various heterocyclic compounds, including pyran and nicotinonitrile derivatives, have been developed using water as the solvent under ultrasonic irradiation. mdpi.com

While the solubility of some organic reactants in water can be a challenge, this can sometimes be overcome through the use of co-solvents, phase-transfer catalysts, or by performing the reaction at elevated temperatures under pressure. chemicalbook.com A patent for the preparation of 2,4-dichloroquinazoline (B46505), a related heterocyclic compound, describes a process where the initial step uses water as a solvent. google.com

The following table summarizes the use of different solvents in the synthesis of quinoline and related heterocyclic compounds, emphasizing the shift towards greener alternatives.

ReactionSolventCatalyst/ConditionsYield (%)Reference
Synthesis of 2-substituted quinolinesWaterSnCl₂·2H₂O, UltrasoundGood researchgate.net
Synthesis of 2-amino-4,6-diphenylnicotinitrilesWaterCatalyst-free, Ultrasound83 mdpi.com
Synthesis of 6-chloroquinolineWater/Ethyl AcetateW-KIT-6, 200 °CGood chemicalbook.com
Preparation of 2,4-quinazoline dionesWaterPotassium cyanate, NaOH86.3-92.5 google.com

Energy Efficiency in Synthetic Protocols (e.g., Ultrasound Irradiation)

Another important aspect of green chemistry is the reduction of energy consumption in chemical processes. Traditional synthetic methods often require prolonged heating at high temperatures, which is energy-intensive. Alternative energy sources, such as microwave irradiation and ultrasound, can significantly reduce reaction times and energy requirements. nih.gov

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, promoting reactions through acoustic cavitation. This phenomenon creates localized high temperatures and pressures, accelerating reaction rates. Ultrasound has been successfully applied to the synthesis of various quinoline derivatives. For instance, the O-alkylation of 6-methoxy-2-methylquinolin-4-ol (B94542) was achieved in just 15 minutes using ultrasound, a significant improvement over conventional heating methods. nih.gov

Furthermore, an ultrasound-promoted reaction of substituted 2,4-dichloroquinolines with a pyrimidine (B1678525) carboxylate derivative has been reported to proceed with high regioselectivity. consensus.app This demonstrates the potential of ultrasound to not only accelerate reactions but also to control their outcomes. The synthesis of 2-substituted quinolines has also been achieved in water under ultrasound irradiation, combining the benefits of an energy-efficient method with a green solvent. researchgate.net

The table below compares reaction times for the synthesis of quinoline derivatives using conventional heating versus ultrasound irradiation, illustrating the potential for energy savings.

ReactionEnergy SourceReaction TimeYield (%)Reference
O-alkylation of 6-methoxy-2-methylquinolin-4-olUltrasound15 min- nih.gov
Synthesis of 2-chloroquinolin-4-pyrimidine carboxylatesUltrasoundModerateHigh consensus.app
Synthesis of 2-amino-4,6-diphenylnicotinitrilesUltrasound45 min83 mdpi.com
Wittig reaction of 4-chloro-3-formylquinolineUltrasound-High semanticscholar.org

Catalyst Selection and Optimization for Sustainable Processes (e.g., Pd/C in water)

The use of catalysts is a cornerstone of green chemistry, as they can enable more efficient and selective reactions, often under milder conditions. The selection and optimization of catalysts are crucial for developing sustainable synthetic processes. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are particularly attractive because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. nih.govnih.gov

Palladium-catalyzed reactions have been widely used in the synthesis of quinolines and quinolones. nih.govnih.gov For example, Pd-catalyzed coupling reactions can be used to construct the quinoline ring system with high efficiency. nih.govnih.gov The hydrogenation of a nitro group to an amino group, a common step in quinoline synthesis, can be effectively carried out using a Pd/C catalyst. nih.gov

The use of Pd/C in water further enhances the green credentials of a synthetic process. A process for preparing 2,6-dichloroquinoxaline (B50164) involves a hydrogenation step using a platinum shell catalyst in an aqueous sodium hydroxide (B78521) solution, demonstrating the feasibility of using metal catalysts in aqueous media for related heterocyclic compounds. google.com

The following table provides examples of catalyst systems used in the synthesis of quinoline derivatives, with a focus on sustainable options.

ReactionCatalystSolventKey FeaturesReference
Synthesis of furo[3,2-c]quinolin-4(5H)-onePd/C-Hydrogenation and cyclization nih.gov
Synthesis of 3-substituted quinolin-2(1H)-onesPd(OAc)₂/PPh₃DMFCoupling-cyclization nih.govnih.gov
Synthesis of 6-chloroquinolineW-KIT-6Water/Ethyl AcetateHeterogeneous catalyst chemicalbook.com
Hydrogenation of 6-chloro-2-hydroxyquinoxaline-N-oxidePlatinum shell catalystAqueous NaOHAqueous media google.com

Solvent and Reagent Recovery and Recycling

The use of heterogeneous catalysts, as discussed in the previous section, is a prime example of a strategy that facilitates reagent recycling. For instance, zeolite catalysts have been used for the solvent-free synthesis of 2,4-disubstituted quinolines and can be recovered and reused multiple times without a significant loss of activity. nih.gov Similarly, the use of chloranil (B122849) as a recyclable oxidant in the synthesis of 2,4-diarylquinolines has been demonstrated. google.com

Solvent recovery is often achieved through distillation, a process that can be energy-intensive. Therefore, the selection of solvents with appropriate boiling points and thermal stability is important. The use of solvent-free reaction conditions, where possible, is the most effective way to eliminate solvent waste. nih.gov For example, a solvent-free synthesis of pyrimido[4,5-b]quinoline derivatives has been achieved using a basic and inexpensive catalyst. nih.gov

In cases where solvents are necessary, the use of biphasic systems, such as aqueous-organic or fluorous systems, can facilitate product separation and solvent recycling. After the reaction, the two phases can be separated, and the solvent phase containing the catalyst can potentially be reused in subsequent batches.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dichloroquinolin-6-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves chlorination of quinolin-6-ol precursors using agents like POCl₃ or SOCl₂. Optimizing temperature (e.g., 80–110°C) and stoichiometry of chlorinating agents is critical. For instance, excess POCl₃ may improve di-substitution but risks side reactions, requiring quenching with ice-water . Characterization via HPLC (≥95% purity) and NMR (to confirm Cl positions) is essential.

Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR, FT-IR). For example, NMR signals at δ 8.2–8.5 ppm (quinoline protons) and absence of OH stretch in IR (due to Cl substitution) confirm structure. Cross-validate with NIST spectral libraries if available .

Q. What solvent systems are optimal for solubility studies of this compound in biological assays?

  • Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4). Solubility can be quantified via UV-Vis spectroscopy at λ_max ~270 nm (quinoline absorbance). Note that DMSO may interfere with cytotoxicity assays, requiring controls .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use Gaussian or ORCA software to calculate electron density maps and Fukui indices. The C-2 and C-4 positions exhibit higher electrophilicity due to Cl substituents, favoring SNAr reactions. Validate predictions with experimental kinetics (e.g., reaction rates with amines) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography)?

  • Methodological Answer : If NMR suggests planar symmetry but X-ray shows puckering, consider dynamic effects (e.g., tautomerism). Variable-temperature NMR can detect conformational changes. For crystallography, ensure crystal quality via slow evaporation in MeOH/EtOAc mixtures .

Q. How do trace impurities (e.g., 5,7-dichloro isomers) affect biological activity, and what purification methods mitigate this?

  • Methodological Answer : Impurities ≤2% can skew IC₅₀ values. Use preparative HPLC with a C18 column (ACN/H₂O gradient) for isolation. LC-MS/MS monitors isotopic patterns (e.g., Cl₂ vs. Cl₁). Compare bioactivity of purified vs. crude samples .

Q. What are the safety protocols for handling this compound, given its structural similarity to hazardous chlorinated phenols?

  • Methodological Answer : Follow OSHA guidelines for chlorinated aromatics: use fume hoods, nitrile gloves, and PPE. Monitor airborne particulates via NIOSH methods. Dispose of waste in halogenated solvent containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.